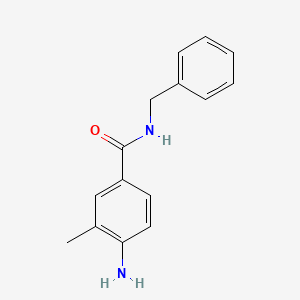

4-Amino-N-benzyl-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-N-benzyl-3-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N-benzyl-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves reacting benzylamine with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in solvents like dichloromethane or toluene. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents enhance reaction rates.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization improves purity.

Hazard analysis is critical for handling intermediates (e.g., mutagenicity risks) .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the amide bond formation and aromatic substitution patterns.

- HPLC : Assesses purity (>98% threshold for pharmacological studies).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).

- Melting Point Analysis : Cross-references literature values (e.g., 128–132°C for analogs) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition.

- Mutagenicity : Ames testing recommended for analogs; handle with caution similar to benzyl chloride .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzamide group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic attack at the carbonyl carbon.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity.

Computational studies (DFT) and Hammett plots can quantify these effects. For analogs, substituent positioning correlates with reaction rates in SNAr mechanisms .

Q. What strategies can resolve contradictions in biological activity data across different in vitro models for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls.

- Orthogonal Assays : Validate results via fluorescence polarization and SPR (surface plasmon resonance).

- Dose-Response Curves : Identify EC50/IC50 discrepancies due to cell permeability or off-target effects.

Case studies on quinazolinone derivatives highlight variability in kinase inhibition assays .

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Software Tools : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Validation : Compare predicted binding poses with X-ray crystallography data (if available).

- SAR Analysis : Modify substituents (e.g., methyl vs. chloro) to optimize hydrophobic interactions.

Analogous studies on benzothiazole derivatives demonstrate correlation between docking scores and IC50 values .

Q. What challenges arise in scaling up synthesis from laboratory to pilot scale, and how can they be mitigated?

- Methodological Answer :

- Reactor Design : Continuous flow reactors improve heat/mass transfer for exothermic steps.

- Purification : Switch from column chromatography to crystallization for cost efficiency.

- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C) reduce waste.

Industrial protocols for morpholino derivatives highlight solvent recovery systems .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-amino-N-benzyl-3-methylbenzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

InChI Key |

BKFMCPYOWNFUER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.